molecular formula C12H19NO B14509027 (2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine CAS No. 63580-96-1

(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine

Katalognummer: B14509027
CAS-Nummer: 63580-96-1
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: UDGBKWFIEKVJRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-Cyclohexyl-7-oxabicyclo[410]heptan-2-imine is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of (2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane: A simple cycloalkane with a similar ring structure.

    Oxabicycloheptane: A compound with a similar bicyclic structure but different functional groups.

    Cyclohexylamine: A compound with a cyclohexyl group and an amine functional group.

Uniqueness

(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine is unique due to its specific combination of a cyclohexyl group and a bicyclic structure with an imine functional group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

63580-96-1

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

N-cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine

InChI

InChI=1S/C12H19NO/c1-2-5-9(6-3-1)13-10-7-4-8-11-12(10)14-11/h9,11-12H,1-8H2

InChI-Schlüssel

UDGBKWFIEKVJRN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N=C2CCCC3C2O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.